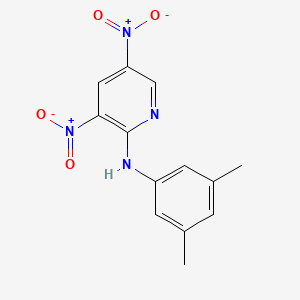
N-(3,5-dimethylphenyl)-3,5-dinitro-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-3,5-dinitro-2-pyridinamine, commonly known as DDNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDNP is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. It is a nitroaromatic compound that contains both a pyridine and an amine functional group. DDNP has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and analytical chemistry.
作用机制
The mechanism of action of DDNP is not well understood. However, it is believed that DDNP interacts with certain proteins and enzymes in the body, leading to changes in their activity. DDNP has been shown to bind specifically to beta-amyloid plaques in the brain, making it a promising candidate for imaging the brain in Alzheimer's patients.
Biochemical and Physiological Effects:
DDNP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DDNP can induce apoptosis, or programmed cell death, in cancer cells. DDNP has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that DDNP can reduce the levels of oxidative stress in the brain, protecting against neurodegenerative diseases.
实验室实验的优点和局限性
DDNP has a number of advantages and limitations for use in lab experiments. One advantage is that it is a highly specific reagent, allowing for the detection of certain explosives and heavy metals. Another advantage is that it is a promising candidate for drug delivery, allowing for the targeted delivery of drugs to specific tissues in the body. However, a limitation of DDNP is that it is a highly toxic compound, requiring careful handling and disposal. Another limitation is that it is insoluble in water, making it difficult to work with in aqueous solutions.
未来方向
There are a number of future directions for research on DDNP. One area of research is the development of DDNP as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine the specificity and sensitivity of DDNP for beta-amyloid plaques in the brain. Another area of research is the development of DDNP as a drug delivery system. Further studies are needed to determine the efficacy and safety of DDNP as a carrier for drugs. Additionally, further studies are needed to determine the potential applications of DDNP in other fields, such as environmental science and materials science.
合成方法
The synthesis of DDNP involves the reaction of 3,5-dimethylphenylamine with a mixture of nitric and sulfuric acid. The resulting product is then treated with acetic anhydride to form DDNP. The synthesis of DDNP is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学研究应用
DDNP has been extensively studied for its potential applications in various fields of scientific research. In medicine, DDNP has been investigated as a potential diagnostic tool for Alzheimer's disease. DDNP has been shown to bind specifically to beta-amyloid plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for imaging the brain in Alzheimer's patients.
In pharmacology, DDNP has been investigated for its potential use as a drug delivery system. DDNP has been shown to be an effective carrier for drugs, allowing them to be delivered to specific targets in the body. DDNP has also been investigated for its potential use as an anti-cancer agent. Studies have shown that DDNP can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In analytical chemistry, DDNP has been investigated for its potential use as a reagent for the detection of explosives. DDNP has been shown to react specifically with certain explosives, producing a distinctive color change that can be easily detected. DDNP has also been investigated for its potential use as a reagent for the detection of heavy metals.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-8-3-9(2)5-10(4-8)15-13-12(17(20)21)6-11(7-14-13)16(18)19/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBFWGLJUSYCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)

![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)